REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[N:6][CH:7]=1.[O:9]1[CH2:14][CH2:13][CH:12](O)[CH2:11][CH2:10]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1(C)C=CC=CC=1.Cl>[Br:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([O:8][CH:12]2[CH2:13][CH2:14][O:9][CH2:10][CH2:11]2)[CH:3]=1
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Name
|
|
Quantity
|
146 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C=NC1)O
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Name
|
|
Quantity
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128 g
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Type
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reactant
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Smiles
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O1CCC(CC1)O
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Name
|
|
Quantity
|
329 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
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|
Quantity
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2 L
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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1 L
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Type
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solvent
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Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 115° C. for 18 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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to reflux
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Type
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CUSTOM
|
Details
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750 mL of distillate was removed via a Dean-Stark trap
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Type
|
ADDITION
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Details
|
547 g (1.25 mol) of a 40% (w/w) solution of DEAD in toluene was added drop-wise over a 1 hour period
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Duration
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1 h
|
Type
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ADDITION
|
Details
|
The addition
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Type
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ADDITION
|
Details
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was exothermic with the reactor temperature at the end of addition near 95° C
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Type
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ALIQUOT
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Details
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a portion of the reaction solution was sampled
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Type
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CUSTOM
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Details
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Upon completion of reaction, 500 mL of solvent
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Type
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CUSTOM
|
Details
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was removed by distillation
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Type
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TEMPERATURE
|
Details
|
the pot residue was cooled to ambient temperature
|
Type
|
WASH
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Details
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This organic layer was washed with 10% aqueous sodium hydroxide (2×0.50 L)
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Type
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CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to produce a viscous oil, which
|
Type
|
ADDITION
|
Details
|
Diatomaceous earth (100 g) was added
|
Type
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STIRRING
|
Details
|
with stirring
|
Type
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FILTRATION
|
Details
|
the resulting suspension was filtered
|
Type
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WASH
|
Details
|
The pad was rinsed with 2N hydrochloric acid (1.0 L)
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Type
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EXTRACTION
|
Details
|
extracted with diisopropyl ether (500 mL)
|
Type
|
ADDITION
|
Details
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the aqueous layer was treated with carbon black (10 g)
|
Type
|
STIRRING
|
Details
|
stirred at 45-50° C. for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered through a pad of diatomaceous earth (25 g)
|
Type
|
CUSTOM
|
Details
|
The filtrate was collected
|
Type
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TEMPERATURE
|
Details
|
cooled to 5° C.
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted twice with chloroform (1.0 L, 600 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=C(C1)OC1CCOCC1
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Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 187 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |